
Cbz-N-amido-PEG6-acid
Vue d'ensemble
Description
Cbz-N-amido-PEG6-acid is a polyethylene glycol (PEG) derivative that contains a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid group. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cbz-N-amido-PEG6-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy group and the attachment of a PEG chain with a terminal carboxylic acid group. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-N-amido-PEG6-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary and secondary amines to form stable amide bonds.
Deprotection Reactions: The carbobenzoxy group can be removed under acidic conditions to expose the amino group
Common Reagents and Conditions
EDC or DCC: Used as activators for forming amide bonds
Acidic Conditions: Used for deprotecting the carbobenzoxy group
Major Products Formed
Amide Bonds: Formed when the terminal carboxylic acid reacts with amines.
Free Amino Group: Formed after deprotection of the carbobenzoxy group
Applications De Recherche Scientifique
Drug Delivery Systems
1. Liposomes and Nanoparticles
- Cbz-N-amido-PEG6-acid is utilized in the formulation of liposomes and polymeric nanoparticles. These systems improve the pharmacokinetic properties of drugs by enhancing their solubility and stability in biological environments. The PEGylation process reduces immunogenicity and prolongs circulation time in the bloodstream, which is crucial for effective drug delivery .
2. Micelles
- The compound can also be used to form micelles that encapsulate hydrophobic drugs. This application is particularly beneficial for delivering poorly soluble compounds, allowing for better absorption and bioavailability .
Targeted Drug Delivery
1. Conjugation with Targeting Ligands
- The carboxylic acid group in this compound can be employed to attach targeting ligands, such as antibodies or small molecules, to specific tissues or cells. This targeted approach minimizes off-target effects and enhances therapeutic efficacy by directing drugs to their intended sites .
2. PROTAC Technology
- This compound is integral in the development of proteolysis-targeting chimeras (PROTACs). These are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. By linking a ligand for the target protein with one for an E3 ligase through this PEG derivative, researchers can effectively manipulate protein levels within cells, providing a novel strategy for treating diseases like cancer .
Bioconjugation Techniques
1. Peptide and Protein Conjugation
- The Cbz group can be selectively removed under mild conditions to expose an amine group, facilitating the conjugation of peptides or proteins to the PEG chain. This method is advantageous for creating bioconjugates that retain the biological activity of the original molecules while improving their pharmacological properties .
2. Drug Formulation
- Incorporating this compound into drug formulations enhances stability and solubility, making it easier to develop effective therapeutic agents. This application is particularly relevant in formulating biologics and small molecule drugs that require improved delivery mechanisms .
Case Studies
Mécanisme D'action
Cbz-N-amido-PEG6-acid exerts its effects through the formation of stable amide bonds with primary and secondary amines. The carbobenzoxy group protects the amino group during synthesis and can be selectively removed under acidic conditions to expose the amino group for further reactions . The PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-N-amido-PEG4-acid: Similar structure but with a shorter PEG chain.
Cbz-N-amido-PEG8-acid: Similar structure but with a longer PEG chain.
Cbz-N-amido-PEG12-acid: Similar structure but with an even longer PEG chain.
Uniqueness
Cbz-N-amido-PEG6-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The carbobenzoxy protection allows for selective deprotection, making it a versatile compound for various applications .
Activité Biologique
Cbz-N-amido-PEG6-acid , with CAS number 1334177-80-8, is a polyethylene glycol (PEG) derivative that features a carbobenzyloxy (Cbz) protected amino group and a terminal carboxylic acid. This compound is primarily utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome system.
Property | Value |
---|---|
Molecular Formula | C23H37NO10 |
Molecular Weight | 487.6 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 627.2 ± 55 °C |
Flash Point | 333.1 ± 31.5 °C |
This compound functions as a linker in PROTACs, connecting two ligands: one that binds to a target protein and another that binds to an E3 ubiquitin ligase. This design allows for the targeted degradation of specific proteins within cells, offering a novel approach to drug development and therapeutic intervention.
Applications in Research and Medicine
- Targeted Protein Degradation : this compound is instrumental in developing PROTACs that can selectively degrade proteins implicated in various diseases, including cancer.
- Drug Development : The compound's ability to facilitate the synthesis of PROTACs positions it as a valuable tool in pharmaceutical research, particularly for creating targeted therapies with reduced side effects.
Case Studies and Research Findings
Research has highlighted the effectiveness of PROTACs incorporating this compound in degrading oncogenic proteins such as BRD4 and mutant forms of KRAS. For instance:
- Study on BRD4 Degradation : A study demonstrated that a PROTAC utilizing this compound effectively degraded BRD4 in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
- Targeting Mutant KRAS : Another research effort showed that PROTACs designed with this linker could selectively target mutant KRAS proteins, resulting in significant tumor regression in preclinical models .
Comparative Analysis with Other Linkers
The efficacy of this compound can be compared with other linkers used in PROTAC development. The following table summarizes key differences:
Linker Type | Specificity | Stability | Efficacy in PROTACs |
---|---|---|---|
This compound | High | Moderate | High |
PEG4 Linker | Moderate | High | Moderate |
Alkyl Linker | Low | Variable | Low |
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAOJWRYJPALAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149915 | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-80-8 | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.